Product packaging for (2S)-2-isopropyl-3-oxosuccinate(2-)(Cat. No.:)

(2S)-2-isopropyl-3-oxosuccinate(2-)

Cat. No.: B1241731
M. Wt: 172.13 g/mol
InChI Key: HIIZAGQWABAMRR-BYPYZUCNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-isopropyl-3-oxosuccinate(2-), also known as 3-Carboxy-4-methyl-2-oxopentanoate, is a key chiral intermediate in the leucine biosynthetic pathway . This oxo dicarboxylic acid with the molecular formula C 7 H 8 O 5 and an average molecular weight of 172.136 g/mol features a characteristic beta-keto acid structure that is critical for its biochemical reactivity . Researchers value this compound for its role in studying the conversion from (2R,3S)-3-Isopropylmalate to 4-Methyl-2-oxopentanoate, a crucial step in branched-chain amino acid metabolism . This biochemical pathway is essential in microbial and eukaryotic systems, making this compound valuable for metabolic engineering, enzymology studies, and understanding regulatory mechanisms in amino acid biosynthesis . The compound exists in living organisms ranging from bacteria to humans and has been detected in various food sources including figs, mulberries, alliums, black raspberries, and herbs and spices, potentially serving as a biomarker for consumption of these foods . With a physiological charge of -2 and water solubility of approximately 7.02 g/L, this compound is suitable for in vitro enzymatic assays and metabolic studies . Available under identifiers including CHEBI:1467, CHEBI:17214, KEGG C04236, and MetaCyc CPD-7100, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O5-2 B1241731 (2S)-2-isopropyl-3-oxosuccinate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O5-2

Molecular Weight

172.13 g/mol

IUPAC Name

(3S)-2-oxo-3-propan-2-ylbutanedioate

InChI

InChI=1S/C7H10O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/p-2/t4-/m0/s1

InChI Key

HIIZAGQWABAMRR-BYPYZUCNSA-L

SMILES

CC(C)C(C(=O)C(=O)[O-])C(=O)[O-]

Isomeric SMILES

CC(C)[C@@H](C(=O)C(=O)[O-])C(=O)[O-]

Canonical SMILES

CC(C)C(C(=O)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Enzymology and Reaction Mechanisms Involving 2s 2 Isopropyl 3 Oxosuccinate 2

Biosynthesis of (2S)-2-isopropyl-3-oxosuccinate(2-)

The formation of (2S)-2-isopropyl-3-oxosuccinate(2-) is a critical step in the multi-stage conversion of the valine precursor, α-ketoisovalerate, into leucine (B10760876). hmdb.ca This process is catalyzed by the enzyme 3-isopropylmalate dehydrogenase.

Catalytic Role of 3-Isopropylmalate Dehydrogenase (IPMDH, LeuB)

3-Isopropylmalate dehydrogenase (IPMDH), encoded by the leuB gene, is the enzyme responsible for the third step in the leucine biosynthesis pathway. nih.govwikipedia.org It catalyzes the NAD+-dependent oxidative decarboxylation of its substrate, (2R,3S)-3-isopropylmalate, to produce 4-methyl-2-oxopentanoate (B1228126) (also known as α-ketoisocaproate). nih.govwikipedia.org This reaction proceeds through the formation of the unstable, enzyme-bound intermediate, (2S)-2-isopropyl-3-oxosuccinate(2-). wikipedia.org

Enzyme Profile: 3-Isopropylmalate Dehydrogenase (IPMDH)
EC Number 1.1.1.85
Gene leuB
Function Catalyzes the third step in L-leucine biosynthesis.
Reaction (2R,3S)-3-isopropylmalate + NAD+ ⇌ 4-methyl-2-oxopentanoate + CO2 + NADH + H+
Cofactor NAD+
Organisms Bacteria, Fungi, Plants, Archaea

The substrate for IPMDH is specifically the (2R,3S) stereoisomer of 3-isopropylmalate. wikipedia.org Studies on IPMDH from various organisms have highlighted its specificity. In Arabidopsis thaliana, for instance, there are three IPMDH isoforms (AtIPMDH1-3). nih.govrcsb.org AtIPMDH2 and AtIPMDH3 are primarily involved in leucine biosynthesis, showing high catalytic efficiency with 3-isopropylmalate. rcsb.org In contrast, AtIPMDH1 is involved in glucosinolate biosynthesis and shows a preference for a different substrate, 3-(2'-methylthio)ethylmalate. rcsb.org Research has shown that a single amino acid substitution can dramatically alter this substrate specificity. When a specific leucine residue in AtIPMDH2 and AtIPMDH3 was replaced with phenylalanine (the corresponding residue in AtIPMDH1), the mutants gained a significantly enhanced ability to act on the glucosinolate precursor while their activity with 3-isopropylmalate was reduced. rcsb.org Conversely, changing the phenylalanine in AtIPMDH1 to a leucine increased its efficiency with 3-isopropylmalate by 200-fold. rcsb.org This demonstrates that the active site architecture is finely tuned for its specific substrate.

The reaction catalyzed by IPMDH is a two-part process: an oxidation followed by a decarboxylation. nih.govwikipedia.org

Oxidation : The enzyme first binds NAD+ and its substrate, (2R,3S)-3-isopropylmalate. The hydroxyl group on the substrate is then oxidized to a ketone. This step reduces NAD+ to NADH and forms the transient intermediate, (2S)-2-isopropyl-3-oxosuccinate(2-). wikipedia.org

Decarboxylation : This β-keto acid intermediate is unstable and subsequently undergoes decarboxylation, losing a molecule of carbon dioxide (CO2) to form the final product, 4-methyl-2-oxopentanoate. hmdb.cawikipedia.org

The biosynthesis of 4-methyl-2-oxopentanoate from (2R,3S)-3-isopropylmalate does not occur in a single step. The reaction proceeds through a distinct, albeit transient, intermediate. This intermediate has been identified as (2S)-2-isopropyl-3-oxosuccinate. hmdb.cawikipedia.org It is formed after the initial NAD+-dependent oxidation of the substrate but before the final decarboxylation step. wikipedia.org Its transient nature means it remains bound to the enzyme before being converted to the final product. wikipedia.org

IPMDH Reaction Steps
Step 1: Oxidation (2R,3S)-3-isopropylmalate + NAD+ ⇌ (2S)-2-isopropyl-3-oxosuccinate + H+ + NADH
Step 2: Decarboxylation (2S)-2-isopropyl-3-oxosuccinate + H+ ⇌ 4-methyl-2-oxopentanoate + CO2

Upstream Enzymatic Steps in Leucine Biosynthesis

The substrate for IPMDH, (2R,3S)-3-isopropylmalate, is itself the product of a preceding enzymatic reaction that marks the beginning of the leucine-specific branch of the biosynthetic pathway.

The first dedicated step in leucine biosynthesis is catalyzed by the enzyme 2-isopropylmalate synthase (also known as α-isopropylmalate synthase), which is encoded by the leuA gene. proteopedia.orgresearchgate.net This enzyme performs an aldol (B89426) condensation reaction. researchgate.net It takes a molecule of 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) and condenses it with the acetyl group from acetyl-CoA. proteopedia.orguniprot.org This reaction, which requires a divalent metal ion like manganese (Mn2+) or magnesium (Mg2+) as a cofactor, produces (2S)-2-isopropylmalate and coenzyme A (CoA). proteopedia.orguniprot.org This product, (2S)-2-isopropylmalate, is subsequently isomerized to (2R,3S)-3-isopropylmalate, the substrate for IPMDH.

Enzyme Profile: 2-Isopropylmalate Synthase (LeuA)
EC Number 2.3.3.13 uniprot.orgebi.ac.uk
Gene leuA proteopedia.orguniprot.org
Function Catalyzes the first committed step in L-leucine biosynthesis. researchgate.netebi.ac.uk
Reaction 3-methyl-2-oxobutanoate + acetyl-CoA + H2O → (2S)-2-isopropylmalate + CoA + H+ uniprot.org
Substrates 3-methyl-2-oxobutanoate (α-ketoisovalerate), Acetyl-CoA uniprot.org
Products (2S)-2-isopropylmalate, Coenzyme A researchgate.netuniprot.org
Cofactor Divalent metal ions (e.g., Mn2+, Mg2+) proteopedia.orguniprot.org
Isopropylmalate Isomerase (LeuCD) and Stereospecific Interconversion

The formation of the direct precursor to (2S)-2-isopropyl-3-oxosuccinate(2-) is catalyzed by isopropylmalate isomerase (IPMI), a heterodimeric enzyme complex composed of a large (LeuC) and a small (LeuD) subunit. nih.gov This enzyme is a member of the aconitase family and contains an iron-sulfur cluster essential for its catalytic activity. qmul.ac.uk

Isopropylmalate isomerase catalyzes the stereospecific isomerization of (2S)-2-isopropylmalate (α-isopropylmalate) to (2R,3S)-3-isopropylmalate (β-isopropylmalate) via a dehydration-hydration reaction sequence. qmul.ac.ukuniprot.org This interconversion proceeds through the formation of 2-isopropylmaleate as an enzyme-bound intermediate. uniprot.org The reaction is a crucial step in the leucine biosynthesis pathway, ensuring the correct stereochemistry of the substrate for the subsequent oxidative decarboxylation step. qmul.ac.uk The absence of this pathway in humans makes enzymes like LeuCD potential targets for the development of novel antibacterial drugs against pathogens such as Mycobacterium tuberculosis. nih.gov

The product of this isomerization, (2R,3S)-3-isopropylmalate, is then oxidized by 3-isopropylmalate dehydrogenase (IPMDH) to yield the transient (2S)-2-isopropyl-3-oxosuccinate(2-). nih.govhmdb.ca

Further Transformation and Metabolic Fate of (2S)-2-isopropyl-3-oxosuccinate(2-)

As a β-keto acid, (2S)-2-isopropyl-3-oxosuccinate(2-) is inherently unstable and readily undergoes further transformation. Its metabolic fate is primarily directed towards the formation of α-ketoisocaproate, the direct keto-acid precursor to L-leucine.

Spontaneous Decarboxylation to 4-methyl-2-oxopentanoate (α-ketoisocaproate)

(2S)-2-isopropyl-3-oxosuccinate(2-) is known to undergo spontaneous decarboxylation to produce 4-methyl-2-oxopentanoate, also known as α-ketoisocaproate. hmdb.ca This reaction involves the loss of a carboxyl group as carbon dioxide. The instability of β-keto acids like (2S)-2-isopropyl-3-oxosuccinate(2-) drives this non-enzymatic conversion.

Investigation of Potential Enzymatic Facilitation of Tautomerization and Decarboxylation

While spontaneous decarboxylation occurs, the efficiency of metabolic pathways often relies on enzymatic catalysis to ensure high fidelity and reaction rates. Research has explored the possibility of enzymatic facilitation for the conversion of (2S)-2-isopropyl-3-oxosuccinate(2-).

The decarboxylation of β-keto acids is often preceded by tautomerization between the keto and enol forms. researchgate.net While direct evidence for the specific role of Oxidative Alanine (B10760859) Aminotransferase 1 (OAT1) homologs in the tautomerization of (2S)-2-isopropyl-3-oxosuccinate(2-) is an area of ongoing investigation, the general mechanisms of aminotransferases are relevant. Aminotransferases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze a wide range of reactions involving amino and keto acids. nih.gov Their catalytic cycle involves tautomerization steps, and it is plausible that related enzymes could facilitate the keto-enol equilibrium of substrates like (2S)-2-isopropyl-3-oxosuccinate(2-), thereby preparing it for efficient decarboxylation.

Downstream Transamination Reactions to L-Leucine

The final step in the biosynthesis of L-leucine is the transamination of 4-methyl-2-oxopentanoate. This reaction involves the transfer of an amino group from an amino acid donor, typically glutamate, to 4-methyl-2-oxopentanoate, yielding L-leucine and 2-oxoglutarate. genome.jp This reversible reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs). In humans, this transamination is a key part of branched-chain amino acid metabolism.

The reaction is as follows: 4-Methyl-2-oxopentanoate + L-Glutamate ⇌ L-Leucine + 2-Oxoglutarate genome.jp

Compound and Enzyme Information

Below are tables summarizing the compounds and enzymes discussed in this article.

Table 1: Compounds Mentioned

Compound NameSynonymsMolecular Formula
(2S)-2-isopropyl-3-oxosuccinate(2-)(2S)-2-isopropyl-3-oxosuccinic acid, 3-Carboxy-4-methyl-2-oxopentanoateC₇H₁₀O₅
4-methyl-2-oxopentanoateα-ketoisocaproate, 4-Methyl-2-oxovaleric acidC₆H₁₀O₃
L-LeucineC₆H₁₃NO₂
(2S)-2-isopropylmalateα-isopropylmalateC₇H₁₂O₅
(2R,3S)-3-isopropylmalateβ-isopropylmalateC₇H₁₂O₅
2-isopropylmaleateC₇H₁₀O₄
2-oxoglutarateα-ketoglutarateC₅H₆O₅
L-GlutamateC₅H₉NO₄

Table 2: Enzymes Mentioned

Enzyme NameAbbreviationEC NumberFunction
Isopropylmalate IsomeraseIPMI, LeuCD4.2.1.33Catalyzes the stereospecific interconversion of (2S)-2-isopropylmalate and (2R,3S)-3-isopropylmalate. qmul.ac.uk
3-isopropylmalate dehydrogenaseIPMDH1.1.1.85Catalyzes the oxidative decarboxylation of 3-isopropyl-l-malate to 4-methyl-2-oxopentanoate. nih.gov
Branched-chain amino acid aminotransferaseBCAT2.6.1.42Catalyzes the transamination of 4-methyl-2-oxopentanoate to L-leucine. genome.jp
Oxidative Alanine Aminotransferase 1OAT1Investigated for a potential role in tautomerization.

Structural Biology and Mechanistic Insights into Enzymes Associated with 2s 2 Isopropyl 3 Oxosuccinate 2 Metabolism

Active Site Architecture, Substrate Binding Pockets, and Cofactor Interactions

The active site of IPMDH is located in a cleft between its two domains. oup.com In Arabidopsis thaliana IPMDH2 (AtIPMDH2), the active site is composed of residues from different parts of the protein structure. nih.gov The binding of the substrate, 3-isopropylmalate (IPM), is dependent on the presence of a divalent metal ion, typically Mg2+, which is coordinated by conserved aspartate residues (Asp-264, Asp-288, and Asp-292 in AtIPMDH2) and the α-carboxylate and β-hydroxyl groups of the substrate itself. nih.gov A cluster of arginine residues is positioned to interact with the carboxylate groups of IPM. nih.gov The γ-isopropyl group of the substrate is oriented towards a hydrophobic pocket. nih.gov

The cofactor, NAD+, binds in an extended conformation within a long cleft at the dimer interface. nih.govnih.gov The adenine (B156593) and diphosphate (B83284) portions of NAD+ are bound through interactions that are conserved with other related dehydrogenases. nih.gov However, the interactions with the adenosine (B11128) ribose and the nicotinamide (B372718) moiety are unique to IPMDH. nih.gov For example, in Thermus thermophilus IPMDH, the adenosine ribose forms hydrogen bonds with an aspartate residue (Asp278), and the nicotinamide and its ribose interact with other specific residues like Glu87 and Asp78. nih.gov The C4 position of the nicotinamide ring, which is the site of hydride transfer, is positioned approximately 3.0 Å away from the C2 of the bound substrate. nih.gov

Conformational Changes and Catalytic Dynamics During (2S)-2-isopropyl-3-oxosuccinate(2-) Turnover

The catalytic cycle of IPMDH involves significant conformational changes. The enzyme transitions between an "open" and a "closed" conformation. nih.gov The binding of the cofactor NAD+ induces a conformational shift, moving the enzyme to an intermediate state between the open and closed forms. nih.gov In Arabidopsis thaliana IPMDH2, cofactor binding causes a notable shift of several structural elements toward the dimer interface by as much as 5-10 Å, which brings key residues into the correct position to interact with the cofactor. nih.gov This suggests an induced-fit mechanism upon ligand binding. nih.gov

Further conformational changes are essential for catalysis and are driven by the interactions with the substrate. Studies on Thermus thermophilus IPMDH have shown that key active site residues are not only crucial for the chemical steps of the reaction but are also essential for stabilizing the "domain-closed" active conformation. acs.org The dynamic interplay between the domains, facilitated by substrate and cofactor binding, correctly orients the catalytic residues for the oxidative decarboxylation of 3-isopropylmalate, leading to the formation of the transient intermediate (2S)-2-isopropyl-3-oxosuccinate(2-), and finally to the product 4-methyl-2-oxopentanoate (B1228126).

Rational Design and Characterization of IPMDH Inhibitors and Their Binding Modes

As a key enzyme in the leucine (B10760876) biosynthesis pathway in microorganisms and plants, IPMDH is a potential target for the development of new antimicrobial agents and herbicides. nih.gov The rational design of inhibitors often focuses on creating molecules that mimic the substrate or the transition state of the reaction. These inhibitors can be broadly categorized as IMP site inhibitors, NAD+ site inhibitors, or allosteric inhibitors. nih.gov

One example is a thia-analogue of the 3-isopropylmalate substrate, which was designed and synthesized as a potent competitive inhibitor of Thermus thermophilus IPMDH, exhibiting a Ki value of 62 nM. nih.gov Crystallographic studies of this inhibitor in a ternary complex with the enzyme and NAD+ revealed that the inhibitor exists in the active site as a decarboxylated product in an enol/enolate form. nih.gov This inhibitor interacts with key active site residues, including Arg 94, Asn 102, Ser 259, and Glu 270, as well as a water molecule that is hydrogen-bonded to Arg 132. nih.gov The binding mode of this inhibitor provides valuable insights into the enzyme's mechanism and can guide the development of more potent and specific inhibitors. nih.gov Other research has focused on developing inhibitors that target the NAD+ binding site, such as mycophenolic acid and VX-497, which have been investigated for their therapeutic potential. researchgate.netresearchgate.net

Mutagenesis Studies of Key Catalytic Residues Affecting (2S)-2-isopropyl-3-oxosuccinate(2-) Formation

Site-directed mutagenesis has been a powerful tool to probe the function of individual amino acid residues in the catalytic mechanism of IPMDH. Studies on Thermus thermophilus IPMDH have identified several key active site residues, including K185, Y139, D217, D241, D245, and N102. acs.orgnih.gov Alanine-scanning mutagenesis of these residues revealed their critical roles in catalysis and substrate binding. acs.orgnih.gov

For instance, mutating K185 or D241 to alanine (B10760859) resulted in a drastic reduction in the catalytic rate (kcat) to only 0.06% of the wild-type enzyme and significantly weakened substrate binding (increased Km). acs.org This suggests that K185 and D241 may function as a proton relay system to deprotonate the substrate's hydroxyl group during catalysis. acs.org In Arabidopsis thaliana IPMDH2, mutation of the catalytic lysine (B10760008) (K232) also led to a significant loss of activity. nih.gov Mutations of residues in the hydrophobic pocket that accommodates the substrate's isopropyl group, such as Leu-132, Leu-133, and Val-235 in AtIPMDH2, resulted in a 10- to 70-fold decrease in catalytic efficiency, primarily due to increased Km values. nih.gov These studies underscore the importance of precise positioning and the chemical nature of active site residues for the efficient formation of (2S)-2-isopropyl-3-oxosuccinate(2-) and its subsequent conversion.

EnzymeMutationEffect on Catalytic ActivityReference
Thermus thermophilus IPMDHK185Akcat decreased to 0.06% of wild-type; Km for IPM increased >10-fold. acs.org
Thermus thermophilus IPMDHD241Akcat decreased to 0.06% of wild-type; Km for IPM increased >10-fold. acs.org
Thermus thermophilus IPMDHY139ARetained some catalytic activity (1-13% of wild-type). acs.org
Thermus thermophilus IPMDHD217ARetained some catalytic activity (1-13% of wild-type). acs.org
Thermus thermophilus IPMDHY36Fkcat decreased to ~5% of wild-type; Km was not altered. nih.gov
Arabidopsis thaliana IPMDH2K232MActivity not detected. nih.gov
Arabidopsis thaliana IPMDH2L132A10-70 fold reduction in kcat/Km. nih.gov
Arabidopsis thaliana IPMDH2L133A10-70 fold reduction in kcat/Km. nih.gov
Compound Name
(2S)-2-isopropyl-3-oxosuccinate(2-)
3-isopropylmalate
4-methyl-2-oxopentanoate
NAD+
Leucine
Magnesium ion (Mg2+)
Mycophenolic acid
VX-497

Regulation and Metabolic Control of Pathways Involving 2s 2 Isopropyl 3 Oxosuccinate 2

Transcriptional and Translational Regulation of Leucine (B10760876) Biosynthesis Genes (e.g., leuB, leuCD, leuA)

The synthesis of leucine is governed by a set of specific genes, and their expression is tightly regulated to control the flow of metabolites through the pathway. In many bacteria, such as Escherichia coli, these genes are organized into a functional unit known as the leu operon. nih.gov This operon typically includes leuA (encoding α-isopropylmalate synthase), leuB (encoding 3-isopropylmalate dehydrogenase), and leuCD (encoding the two subunits of isopropylmalate isomerase). nih.govnih.govuniprot.org

The regulation of this operon involves several key mechanisms:

Transcription Attenuation: One of the primary control mechanisms for the leu operon in E. coli is transcription attenuation. This process modulates the termination of transcription in response to the availability of leucine, thereby controlling the expression of the downstream structural genes. nih.gov

Repression: In yeast, the expression of the enzymes in the leucine pathway is subject to repression. The second and third enzymes of the pathway, including IPMDH, are repressed by the presence of exogenous L-leucine. asm.org However, repression of the first enzyme, α-isopropylmalate synthetase, requires the presence of both L-leucine and L-threonine.

Table 1: Key Regulatory Proteins of Leucine Biosynthesis

Regulatory Protein Organism Example Function Effector Molecule
Lrp Escherichia coli Global regulator; activates or represses operons for amino acid biosynthesis and catabolism. wikipedia.orgnih.gov Leucine nih.gov
TnrA Bacillus subtilis Global nitrogen regulator; represses the ilv-leu operon under nitrogen limitation. nih.gov Glutamine/Glutamate levels
CodY Bacillus subtilis Global regulator; directly represses the ilv-leu operon in response to nutrient availability. nih.gov GTP and Branched-chain amino acids

Allosteric Regulation and Feedback Inhibition Mechanisms Affecting IPMDH Activity

While IPMDH catalyzes the reaction involving (2S)-2-isopropyl-3-oxosuccinate(2-), the primary site of allosteric regulation in the leucine pathway is the first committed enzyme, α-isopropylmalate synthase (IPMS), encoded by the leuA gene. nih.govtandfonline.com This feedback inhibition is a crucial mechanism for maintaining cellular homeostasis. nih.gov

Feedback Inhibition by Leucine: The end product of the pathway, L-leucine, acts as an allosteric inhibitor of IPMS. nih.govnih.gov When leucine levels are sufficient, it binds to a specific regulatory site on the IPMS enzyme, distinct from the active site. This binding induces a conformational change in the enzyme that reduces its catalytic activity, thereby shutting down the pathway and preventing the overproduction of leucine. nih.govnih.gov

Structural Basis of Inhibition: IPMS typically possesses a C-terminal regulatory domain that is essential for this feedback inhibition. nih.gov Studies have shown that mutations within or removal of this domain can render the enzyme insensitive to leucine, leading to the deregulation of the pathway. nih.govresearchgate.net For instance, in Mycobacterium tuberculosis, the binding of L-leucine to the regulatory domain transmits an inhibitory signal over a long distance to the active site, a process that can be disrupted by specific mutations.

Kinetics of Inhibition: The inhibition of IPMS by leucine can exhibit complex kinetics. In Mycobacterium tuberculosis, the enzyme shows slow-onset feedback inhibition, indicating a time-dependent conformational change upon inhibitor binding. nih.gov In Corynebacterium glutamicum, a variant of IPMS was found to be highly resistant to feedback inhibition, retaining over 50% of its activity even in the presence of high leucine concentrations. tandfonline.com

Table 2: Allosteric Regulation of α-Isopropylmalate Synthase (IPMS)

Feature Description Reference
Inhibitor L-leucine (end-product) nih.govnih.gov
Mechanism Allosteric feedback inhibition nih.govnih.gov
Binding Site C-terminal regulatory domain nih.gov
Effect Conformational change, reduction in catalytic activity nih.govnih.gov

Coordinated Control of Branched-Chain Amino Acid Biosynthesis Pathways

The biosynthesis of leucine is intricately linked with the pathways for the other two branched-chain amino acids (BCAAs), isoleucine and valine. nih.gov This interconnection necessitates a coordinated control system to ensure a balanced supply of all three essential amino acids and to prevent the buildup of potentially toxic intermediates. nih.govnih.gov

Shared Enzymes: The BCAA biosynthetic pathways are highly efficient, utilizing a common set of enzymes for several steps. nih.govacs.org In bacteria, four of the eight enzymes in the total pathway are shared for the synthesis of all three BCAAs. nih.gov This sharing of enzymes is a key reason why their regulation must be coordinated.

Metabolic Interdependence: The pathways for isoleucine and valine run parallel and are catalyzed by the same set of enzymes. nih.gov The precursor for leucine synthesis, α-ketoisovalerate, is also the penultimate precursor in valine biosynthesis. nih.gov This creates a critical regulatory junction.

Dynamics of (2S)-2-isopropyl-3-oxosuccinate(2-) Accumulation in Response to Environmental Cues and Developmental Stages

The compound (2S)-2-isopropyl-3-oxosuccinate(2-) is an unstable β-keto acid intermediate that is tightly channeled through the IPMDH-catalyzed reaction. As such, it does not typically accumulate to high levels within the cell. Instead, its transient concentration is a reflection of the metabolic flux through the leucine biosynthetic pathway, which is highly dynamic and responsive to various internal and external signals.

Developmental Regulation in Plants: In plants, the biosynthesis of BCAAs is subject to developmental and tissue-specific regulation. Intermediates from the pathway are used not only for protein synthesis but also as precursors for various secondary metabolites. taylorfrancis.com Gene expression for pathway enzymes can be significantly higher in specific tissues, such as flowers or developing seeds, compared to leaves or roots. This tissue-specific expression suggests that the dynamics of pathway intermediates, including the transient levels of (2S)-2-isopropyl-3-oxosuccinate(2-), vary considerably throughout the plant's life cycle and in different organs.

Consequences of Dysregulation: While the intermediate itself does not accumulate under normal conditions, disruption of the pathway's regulation can lead to the accumulation of other pathway intermediates. Studies on plants where the regulatory domain of IPMS was removed showed an unexpected decrease in the final product, leucine, but an increase in the levels of pathway intermediates. This highlights the critical role of feedback regulation in maintaining metabolic balance and efficient flux through the entire pathway.

Biotechnological and Metabolic Engineering Applications Centered on 2s 2 Isopropyl 3 Oxosuccinate 2 Pathways

Engineering Microbial Strains for Enhanced L-Leucine Production

The microbial production of L-leucine, an essential branched-chain amino acid with growing demand in the pharmaceutical, cosmetic, and animal feed industries, has been significantly improved through metabolic engineering. researchgate.nettandfonline.comnih.gov The core of these strategies often revolves around overcoming the natural regulatory mechanisms that limit L-leucine accumulation.

A primary target for engineering is the enzyme 2-isopropylmalate synthase (IPMS), encoded by the leuA gene, which catalyzes the first committed step in leucine (B10760876) biosynthesis. nih.govnih.gov In its wild-type form, IPMS is subject to feedback inhibition by L-leucine. nih.gov Researchers have successfully identified and introduced feedback-resistant variants of IPMS into production strains. For instance, a variant of the C. glutamicum IPMS with two amino acid substitutions (R529H and G532D) showed resistance to L-leucine inhibition. nih.gov Overexpression of such feedback-resistant enzymes is a common strategy to enhance the metabolic flux towards L-leucine. nih.gov

Another critical aspect is ensuring a sufficient supply of precursors, namely pyruvate (B1213749) and acetyl-CoA. researchgate.net Strategies to increase the availability of these precursors include reducing the flux through competing pathways, such as the tricarboxylic acid (TCA) cycle, by, for example, reducing citrate (B86180) synthase activity. nih.govnih.gov Additionally, enhancing the expression of genes involved in the leucine biosynthesis pathway, such as leuBCD (encoding isopropylmalate isomerase and 3-isopropylmalate dehydrogenase) and genes for acetohydroxyacid synthase, further boosts production. nih.govnih.gov In E. coli, a high-level production of L-leucine was achieved by overexpressing a feedback-resistant 2-isopropylmalate synthase and acetohydroxy acid synthase from C. glutamicum, along with other native enzymes. nih.gov

Deletion of transcriptional repressors, such as LtbR in C. glutamicum, can also increase the expression of the leucine biosynthesis operon. nih.govnih.gov Furthermore, optimizing the redox balance within the cell, for instance by engineering enzymes to use NADH instead of NADPH, can contribute to higher yields. nih.govnih.gov The following table summarizes some of the key genetic modifications employed to enhance L-leucine production.

Gene/Enzyme Target Engineering Strategy Organism Outcome
leuA (2-isopropylmalate synthase)Introduction of feedback-resistant variants (e.g., R529H, G532D) and overexpression. nih.govnih.govCorynebacterium glutamicum, Escherichia coliIncreased metabolic flux towards L-leucine. nih.govnih.gov
ltbR (transcriptional repressor)Gene deletion. nih.govnih.govCorynebacterium glutamicumIncreased expression of leuBCD operon. nih.govnih.gov
Citrate SynthaseReduction of enzyme activity. nih.govnih.govCorynebacterium glutamicum, Escherichia coliIncreased precursor (acetyl-CoA) supply. nih.govnih.gov
Acetohydroxyacid SynthaseIntroduction of feedback-resistant variants and overexpression. nih.govnih.govCorynebacterium glutamicum, Escherichia coliIncreased precursor (2-ketoisovalerate) supply. nih.govnih.gov
Acetohydroxyacid Isomeroreductase, Branched Chain Amino Acid Transaminase, Glutamate DehydrogenaseSubstitution with NADH-dependent equivalents. nih.govEscherichia coliImproved redox balance. nih.gov

Redirection of Leucine Biosynthesis Pathways for Novel Product Synthesis

The intermediates of the leucine biosynthesis pathway, particularly the α-keto acids, serve as valuable precursors for the synthesis of a range of chemicals, including biofuels. nih.govresearchgate.net By introducing heterologous enzymes and redirecting the metabolic flux, microorganisms can be engineered to produce these non-native compounds.

A significant application of redirecting the leucine biosynthesis pathway is the production of higher alcohols, which are considered advanced biofuels. nih.govdiva-portal.orgnih.gov Isobutanol, in particular, has garnered attention due to its favorable properties as a gasoline substitute. nih.govdiva-portal.org

The production of isobutanol is typically achieved by diverting the L-leucine precursor, 2-ketoisovalerate. diva-portal.orgnih.gov This is accomplished by introducing a 2-ketoacid decarboxylase (KDC) to convert 2-ketoisovalerate into isobutyraldehyde, which is then reduced to isobutanol by an alcohol dehydrogenase (ADH). nih.govdiva-portal.org The 2-keto acid pathway, which naturally leads to branched-chain amino acids, is thus repurposed for biofuel synthesis. diva-portal.org

Engineering efforts focus on several key aspects:

Overexpression of the core pathway enzymes : This includes acetolactate synthase (AlsS), acetohydroxy-acid isomeroreductase (IlvC), and dihydroxy-acid dehydratase (IlvD) to increase the pool of 2-ketoisovalerate. nih.govdiva-portal.orgdiva-portal.org

Heterologous expression of a suitable KDC and ADH : A commonly used KDC is Kivd from Lactococcus lactis. nih.gov

Eliminating competing pathways : To maximize the carbon flux towards isobutanol, competing pathways that consume pyruvate or 2-ketoisovalerate are often deleted. researchgate.netpnas.org For example, deleting the leuA gene prevents the conversion of 2-ketoisovalerate to α-isopropylmalate, thus redirecting it towards isobutanol synthesis. nih.gov

The production of other alcohols, such as 1-butanol (B46404) and 1-propanol, can also be achieved by leveraging and engineering the leucine biosynthesis pathway and its intermediates. nih.gov

The versatility of the α-keto acid intermediates in the leucine biosynthesis pathway extends beyond biofuels. The Ehrlich pathway, which converts 2-keto acids into alcohols via aldehydes, can be exploited to produce a variety of value-added chemicals. researchgate.net The range of potential products is ultimately determined by the availability of different 2-keto acid precursors. researchgate.net

By engineering the substrate specificity of the enzymes in the leucine pathway or by introducing novel enzymes, the pathway can be programmed to produce a diverse array of molecules. For instance, the recursive use of the leucine biosynthesis enzymes can lead to the production of longer-chain alcohols. nih.govresearchgate.net

Strategies for Metabolic Flux Optimization and Enzyme Engineering

Optimizing the metabolic flux through the (2S)-2-isopropyl-3-oxosuccinate(2-) pathway and engineering the constituent enzymes are crucial for maximizing the yield of desired products, whether it be L-leucine or other chemicals. digitellinc.comrsc.org

Key strategies include:

Alleviating Feedback Inhibition : As mentioned, a primary bottleneck is the feedback inhibition of α-isopropylmalate synthase (IPMS) by L-leucine. nih.govwikipedia.org Site-directed mutagenesis to create feedback-resistant IPMS variants is a cornerstone of strain improvement. nih.gov

Enzyme Substrate Specificity : The substrate specificity of enzymes can be altered to favor the production of novel compounds. For example, in Arabidopsis thaliana, a single amino acid substitution in 3-isopropylmalate dehydrogenase was shown to switch its substrate preference, demonstrating the potential for engineering these enzymes for new functions. nih.gov

Cofactor Engineering : The biosynthesis of L-leucine and related compounds involves redox reactions that are dependent on cofactors like NADPH and NADH. nih.govnih.gov The native pathway for L-leucine synthesis consumes NADPH. nih.gov By engineering enzymes to utilize the more abundant NADH, the cellular redox balance can be improved, leading to higher product yields. nih.govnih.gov For example, replacing the native NADPH-dependent acetohydroxy acid isomeroreductase with an NADH-dependent version has been shown to be effective. nih.gov

Metabolic Flux Analysis : Techniques like 13C-Metabolic Flux Analysis (13C-MFA) are used to map and quantify the flow of carbon through the metabolic network. nih.govresearchgate.net This allows for the identification of bottlenecks and provides a rational basis for further engineering efforts. For instance, flux analysis can reveal limitations in precursor supply or the activity of specific enzymes. nih.gov

Compartmentalization : In eukaryotic organisms like Saccharomyces cerevisiae, the leucine biosynthesis pathway is localized in the mitochondria. nih.govprinceton.edu Engineering the pathway to occur in the cytosol or compartmentalizing different parts of a synthetic pathway can help to optimize precursor availability and isolate the pathway from competing reactions. princeton.edunih.gov

Synthetic Recursive Carbon Chain Elongation Pathways Utilizing (2S)-2-isopropyl-3-oxosuccinate(2-) Chemistry

A novel and powerful application of the enzymes from the leucine biosynthesis pathway is their use in synthetic recursive "'+1'" metabolic pathways for carbon chain elongation. nih.govnih.govacs.orgumn.edu This strategy allows for the iterative extension of the carbon chain of 2-ketoacids, enabling the synthesis of non-natural, longer-chain molecules. nih.govresearchgate.net

The core of this approach involves engineering the enzymes of the LeuABCD pathway (α-isopropylmalate synthase, isopropylmalate isomerase, and 3-isopropylmalate dehydrogenase) to recursively act on their own products. nih.gov In each cycle, an acetyl-CoA molecule is condensed with a 2-ketoacid, followed by a series of reactions that ultimately result in a new 2-ketoacid that is one carbon unit longer. nih.govresearchgate.net

Key features of this engineered pathway include:

Recursive Catalysis : The engineered enzymes can catalyze multiple rounds of elongation. For example, starting with 2-ketobutyrate, the pathway can produce 2-ketopentanoate, 2-ketohexanoate, and so on, up to 2-ketooctanoate. nih.gov

Production of Higher Alcohols : By coupling this recursive elongation pathway with a 2-ketoacid decarboxylase and an alcohol dehydrogenase, a range of higher alcohols such as 1-pentanol, 1-hexanol, and 1-heptanol (B7768884) can be produced directly from glucose. nih.gov

Broad Substrate Scope : The engineered pathway has been shown to accept not only linear-chain substrates but also aromatic substrates, expanding the range of possible products. nih.gov

Protein Engineering : The success of this approach relies on engineering the enzymes, particularly α-isopropylmalate synthase (LeuA), to preferentially act on longer-chain substrates compared to the natural pathway. nih.govresearchgate.net

This synthetic recursive pathway represents a significant advancement in metabolic engineering, providing a new tool for the biosynthesis of valuable chemicals that are not readily accessible through natural metabolic pathways. nih.govnih.gov

Advanced Analytical and Methodological Approaches for Studying 2s 2 Isopropyl 3 Oxosuccinate 2

Untargeted and Targeted Metabolomics for Detection and Quantification of (2S)-2-isopropyl-3-oxosuccinate(2-) in Biological Matrices

Metabolomics, the large-scale study of small molecules, provides powerful tools for analyzing (2S)-2-isopropyl-3-oxosuccinate(2-). Both untargeted and targeted approaches are employed to understand its presence and concentration in various biological samples.

Untargeted Metabolomics: This exploratory approach aims to capture a broad snapshot of all measurable metabolites in a sample, including (2S)-2-isopropyl-3-oxosuccinate(2-). It is particularly useful for discovering novel biomarkers and understanding global metabolic responses to stimuli. Techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) can detect ions corresponding to the exact mass of the compound, flagging its presence for further investigation. nih.gov

Targeted Metabolomics: This quantitative approach focuses specifically on measuring known metabolites, such as (2S)-2-isopropyl-3-oxosuccinate(2-). It offers higher sensitivity and specificity than untargeted methods. By using stable isotope-labeled internal standards, targeted analysis can accurately determine the concentration of this intermediate. This is crucial for validating findings from untargeted studies and for detailed characterization of the leucine (B10760876) biosynthesis pathway. nih.gov A combined strategy, using a single UPLC-HRMS analysis for both untargeted and targeted profiling, has been developed for primary metabolites, which include organic acids and amino acids, allowing for both discovery and accurate quantification in one experiment. nih.gov

The table below summarizes the features of these metabolomics approaches.

Table 1: Comparison of Metabolomic Approaches for (2S)-2-isopropyl-3-oxosuccinate(2-) Analysis
Feature Untargeted Metabolomics Targeted Metabolomics
Goal Comprehensive metabolite profiling, hypothesis generation Accurate quantification of specific metabolites
Scope Broad, aiming to detect as many metabolites as possible Narrow, focused on a predefined list of molecules
Primary Output Relative abundance, identification of discriminant features Absolute or relative concentrations
Key Advantage Discovery of unexpected metabolic changes High sensitivity, specificity, and accuracy
Typical Platform LC-HRMS, GC-MS Triple Quadrupole MS, LC-HRMS

Isotope Labeling Strategies (e.g., 13C, 2H) for Tracing Metabolic Flux through (2S)-2-isopropyl-3-oxosuccinate(2-)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. Isotope labeling is central to MFA. Organisms are fed a substrate enriched with a stable isotope, such as ¹³C-glucose. The isotopic labels are incorporated into downstream metabolites, including the intermediates of the leucine biosynthesis pathway.

By measuring the mass distribution vectors (MDVs) of proteinogenic amino acids like leucine using techniques such as gas chromatography-mass spectrometry (GC-MS) or LC-MS, researchers can deduce the pathways taken by the carbon atoms. nih.gov This allows for the calculation of the intracellular flux through the reaction that produces (2S)-2-isopropyl-3-oxosuccinate(2-). This approach is essential for understanding how metabolic pathways are regulated and how they respond to genetic or environmental changes. nih.govnih.gov For eukaryotic cells, the compartmentation of metabolism (e.g., in mitochondria or the cytosol) adds complexity, and MFA models must account for the location of biosynthetic pathways to generate accurate flux solutions. nih.gov

Development and Optimization of In Vitro Enzymatic Assays for IPMDH Activity

(2S)-2-isopropyl-3-oxosuccinate(2-) is the product of the oxidative decarboxylation of 3-isopropylmalate, a reaction catalyzed by the enzyme 3-isopropylmalate dehydrogenase (IPMDH). nih.govresearchgate.net Studying the activity of IPMDH is therefore a direct way to investigate the formation of its product.

In vitro enzymatic assays are developed to measure the kinetic properties of IPMDH. A common method is a steady-state kinetic assay performed in a 96-well plate format, which monitors the production of NADH at 340 nm using a UV-visible plate reader. nih.gov The development and optimization of these assays involve carefully considering several factors. nih.gov

Key components and conditions for a standard IPMDH assay include:

Buffer: A suitable buffer, such as Tris-HCl, is used to maintain a stable pH (e.g., pH 7.5). nih.gov

Cofactors and Ions: The reaction requires the cofactor NAD⁺ and divalent cations like Mg²⁺. Monovalent cations like K⁺ may also be included to optimize activity. nih.gov

Substrate: The substrate, 3-isopropylmalate (IPM), is varied in concentration to determine kinetic parameters. nih.gov

Enzyme: A purified IPMDH enzyme is used at a concentration that ensures the reaction rate is linear over the measurement period. nih.gov

The initial velocity data obtained from these assays are fitted to the Michaelis-Menten equation to determine key kinetic parameters like Kₘ (substrate affinity) and kcat (turnover number). nih.gov

The table below shows example kinetic parameters for IPMDH from Arabidopsis thaliana.

Table 2: Steady-State Kinetic Parameters for Wild-Type AtIPMDH2
Substrate Kₘ (µM) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
3-Isopropylmalate (IPM) 48 ± 5 18 ± 0.4 3.8 x 10⁵

Data derived from studies on Arabidopsis thaliana IPMDH2, with assays performed at a fixed NAD⁺ concentration. nih.gov

Application of High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation of Intermediates and Reaction Monitoring

High-resolution spectroscopic techniques are indispensable for the structural confirmation of (2S)-2-isopropyl-3-oxosuccinate(2-) and for monitoring its formation and consumption.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or as part of metabolomics platforms, provides highly accurate mass measurements. This allows for the confident determination of the elemental composition of (2S)-2-isopropyl-3-oxosuccinate(2-) (C₇H₁₀O₅). hmdb.canih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information that aids in its unambiguous identification. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, further enhance identification confidence in ion mobility-mass spectrometry. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR spectroscopy is a powerful tool for the de novo structural elucidation of metabolites. For (2S)-2-isopropyl-3-oxosuccinate(2-), ¹H and ¹³C NMR would provide detailed information about its carbon skeleton and the connectivity of its atoms, confirming the isopropyl group and the oxosuccinate backbone.

X-ray Crystallography: While not directly applied to the unstable (2S)-2-isopropyl-3-oxosuccinate(2-) intermediate itself, X-ray crystallography has been crucial for elucidating the three-dimensional structures of enzymes in the leucine biosynthesis pathway, such as α-isopropylmalate synthase and isopropylmalate dehydrogenase. nih.govnih.gov These structures, often solved with substrates, products, or inhibitors bound in the active site, provide invaluable insights into the reaction mechanism at an atomic level. nih.govnih.gov

Advanced Chromatographic Methods (e.g., HPLC) for Separation and Analysis of (2S)-2-isopropyl-3-oxosuccinate(2-)

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and analysis of organic acids like (2S)-2-isopropyl-3-oxosuccinate(2-) from complex biological mixtures. nih.govsigmaaldrich.com Due to the polar nature of this compound, specific chromatographic strategies are required for effective retention and separation.

Common HPLC approaches include:

Reversed-Phase Chromatography (RPC): Standard C18 columns are often used, but they provide poor retention for very polar compounds in highly aqueous mobile phases. nih.gov To overcome this, specialized columns with polar-embedded or polar-endcapped phases (e.g., AQ-C18) are employed, which are designed to prevent phase collapse in 100% aqueous conditions and enhance the retention of polar analytes. sigmaaldrich.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative that is well-suited for the separation of highly polar compounds that are not well-retained by reversed-phase columns. akjournals.com

Ion-Exchange and Ion-Exclusion Chromatography: These methods separate compounds based on their charge. Ion-exclusion chromatography, using an acidic mobile phase, is a very common and effective mode for separating organic acids. shimadzu.co.kr Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also offer unique selectivity. sielc.com

Detection is typically achieved using a UV detector, as the carboxyl and keto groups absorb light at low wavelengths (around 210 nm), or more specifically and sensitively using a mass spectrometer (LC-MS). nih.gov

The table below outlines various HPLC columns used for organic acid separation.

Table 3: HPLC Columns and Conditions for Organic Acid Analysis
Column Type Stationary Phase Principle Typical Mobile Phase Advantages
Polar-Modified C18 (e.g., Ascentis Express AQ-C18) Reversed-phase with enhanced polarity Acidified aqueous buffer (e.g., phosphoric acid) Good retention for polar compounds; compatible with highly aqueous mobile phases. sigmaaldrich.com
Ion-Exclusion (e.g., HPX-87H) Cation exchange resin; separates based on pKa and size Dilute acid (e.g., sulfuric acid) Excellent for separating organic acids from sugars; robust method. nih.gov
Mixed-Mode (e.g., Primesep D) Combines reversed-phase and anion-exchange Acetonitrile/water with a buffer (e.g., ammonium (B1175870) formate) Tunable selectivity by adjusting mobile phase composition; MS-compatible. sielc.com

Comparative Biochemistry and Evolutionary Perspectives of 2s 2 Isopropyl 3 Oxosuccinate 2 Metabolism

Phylogenetic Analysis and Conservation of IPMDH and Associated Enzymes Across Domains of Life

The enzymes responsible for leucine (B10760876) biosynthesis are found across the domains of life, with the notable exception of animals, which must acquire leucine from their diet. nih.govwikipedia.org The core pathway, including the step that generates (2S)-2-isopropyl-3-oxosuccinate(2-), is broadly conserved.

β-isopropylmalate dehydrogenase (IPMDH), the enzyme that produces (2S)-2-isopropyl-3-oxosuccinate(2-), belongs to the family of NAD(H)-dependent β-hydroxyacid oxidative decarboxylases. researchgate.net Phylogenetic analyses indicate that IPMDH is homologous to isocitrate dehydrogenases, suggesting a shared evolutionary origin within the larger family of decarboxylating dehydrogenases. nih.gov

Studies on the IPMDH from the thermoacidophilic archaeon Sulfolobus sp. strain 7 suggest that the archaeal version of the enzyme may be the most primitive form. nih.gov While most bacterial and eukaryotic IPMDHs are dimeric, the archaeal enzyme is a homotetramer, a structural feature it shares with some mitochondrial NAD-dependent isocitrate dehydrogenases. nih.gov This suggests an ancient evolutionary link between these two crucial metabolic enzymes.

The conservation of the leucine biosynthesis pathway is evident at the genetic level. For instance, genes encoding IPMDH from plants like Brassica napus, Solanum tuberosum (potato), and Arabidopsis thaliana can successfully complement a yeast mutant (leu2) that lacks a functional IPMDH, demonstrating the deep evolutionary conservation of this enzyme's function. researchgate.net

Table 1: Conservation of Key Leucine Biosynthesis Enzymes Across Different Organisms

EnzymeGene (S. cerevisiae)Gene (A. fumigatus)FunctionConservation
α-isopropylmalate synthaseLEU4, LEU9LeuCConverts 2-ketoisovalerate to α-isopropylmalate. nih.govnih.govWidely conserved; some organisms have multiple isoforms. nih.govnih.gov
Isopropylmalate isomeraseLEU1LeuAConverts α-isopropylmalate to β-isopropylmalate. nih.govnih.govFunctionally conserved across fungi, plants, and bacteria. nih.govresearchgate.net
β-isopropylmalate dehydrogenaseLEU2Leu2AOxidizes β-isopropylmalate to (2S)-2-isopropyl-3-oxosuccinate(2-). nih.govnih.govHighly conserved; plant genes can complement yeast mutants. researchgate.netnih.gov

Evolutionary Divergence and Specialization of Leucine Biosynthesis Pathways in Different Organisms

Saccharomyces cerevisiae : In this model yeast, the leucine biosynthesis pathway is notably compartmentalized. The initial enzymes, including α-isopropylmalate synthase (encoded by LEU4 and LEU9), are located in the mitochondrial matrix. nih.gov However, the final two enzymes, isopropylmalate isomerase (LEU1) and β-isopropylmalate dehydrogenase (LEU2), are found in the cytoplasm. nih.gov This partitioning necessitates the transport of the intermediate, α-isopropylmalate, out of the mitochondria to be converted to β-isopropylmalate and subsequently to (2S)-2-isopropyl-3-oxosuccinate(2-) in the cytoplasm. The expression of LEU1 and LEU2 is regulated by the transcription factor Leu3p, which is activated by the mitochondrial-produced α-isopropylmalate. nih.govnih.gov This complex regulatory circuit highlights an evolutionary adaptation to link mitochondrial and cytoplasmic metabolic states.

Pseudomonas aeruginosa : This metabolically versatile bacterium possesses the complete pathway for leucine biosynthesis. umaryland.edukegg.jp The genes are organized in the liuRABCDE gene cluster. nih.gov Unlike the dispersed gene arrangement in yeast, this clustering allows for coordinated regulation. The expression of these genes is controlled by the transcriptional regulator LiuR and is subject to carbon catabolite repression, ensuring that the pathway is active when preferred carbon sources like glucose or succinate (B1194679) are absent and leucine is needed. nih.gov

Plants : In plants, the leucine biosynthesis pathway has undergone significant evolutionary adaptation, particularly through gene duplication and functional divergence. researchgate.net In Arabidopsis thaliana, there are three isoforms of IPMDH (AtIPMDH1, AtIPMDH2, and AtIPMDH3). researchgate.netnih.gov While AtIPMDH2 and AtIPMDH3 are primarily dedicated to leucine biosynthesis, AtIPMDH1 has evolved a new function. researchgate.net Through a single amino acid substitution (a phenylalanine for a leucine in the active site), AtIPMDH1 has altered its substrate preference and now functions in the biosynthesis of aliphatic glucosinolates, which are important defense compounds. nih.gov This is a classic example of how a primary metabolic pathway, involving the (2S)-2-isopropyl-3-oxosuccinate(2-) intermediate's ancestral reaction, can be co-opted and modified to create novel, specialized metabolic pathways. Similarly, in tomato, an isoform of α-isopropylmalate synthase has evolved to be resistant to feedback inhibition by leucine, leading to increased carbon flow into the pathway for the production of leucine-derived defensive compounds. royalsocietypublishing.org

Adaptive Significance of the (2S)-2-isopropyl-3-oxosuccinate(2-) Intermediate in Metabolic Evolution

The step that generates (2S)-2-isopropyl-3-oxosuccinate(2-) is more than just a simple conversion in a linear pathway; it represents a critical regulatory and evolutionary nexus. The adaptive significance of this intermediate and its immediate precursor, α-isopropylmalate, is evident in their roles as signaling molecules.

In fungi like Saccharomyces cerevisiae and Aspergillus fumigatus, the pathway intermediate α-isopropylmalate (the precursor to the substrate for IPMDH) acts as a co-activator for the transcription factor Leu3p (or its homolog LeuB). nih.govnih.gov This activation leads to the increased expression of genes required for later steps in the pathway, including the gene for IPMDH. This feedback loop ensures that the production of enzymes is tightly coupled to the flow of metabolites through the pathway. In A. fumigatus, this regulation is also linked to iron homeostasis and virulence, demonstrating how a core metabolic pathway can be integrated with broader cellular stress responses. nih.gov The accumulation or depletion of the substrate leading to (2S)-2-isopropyl-3-oxosuccinate(2-) thus serves as a critical metabolic signal.

The evolution of specialized metabolic pathways from primary ones, as seen in plants, further underscores the adaptive significance of this metabolic step. The ability of the IPMDH enzyme to be "retasked" through minimal mutations to accept new substrates allowed for the creation of a diverse array of chemical defenses from the basic framework of leucine biosynthesis. researchgate.netnih.gov This evolutionary plasticity, centered around the reaction that would normally produce (2S)-2-isopropyl-3-oxosuccinate(2-), provided a powerful mechanism for plants to adapt to herbivory and other environmental challenges.

Comparative Genomics Approaches to Identify Novel Genes and Regulatory Elements

Comparative genomics has become an invaluable tool for dissecting the evolution and regulation of metabolic pathways, including the one that produces (2S)-2-isopropyl-3-oxosuccinate(2-). By comparing the genomes of different organisms, researchers can identify conserved genes, discover novel pathway components, and elucidate regulatory networks. nih.govjmb.or.kr

For example, comparative genomic analysis between industrial L-leucine-producing strains of Corynebacterium glutamicum and the wild-type strain revealed key mutations in the leuA gene (encoding α-isopropylmalate synthase) that were crucial for high-level leucine production. jmb.or.kr This approach helps pinpoint specific genetic changes that lead to the deregulation of feedback inhibition and enhanced metabolic flux through the pathway.

In Pseudomonas aeruginosa, genetic and genomic approaches identified LiuR as a key transcriptional regulator of the liu gene cluster, which is responsible for leucine metabolism. nih.gov Similarly, in E. coli, the leucine-responsive regulatory protein (Lrp) was identified as a global regulator that controls the expression of numerous genes involved in amino acid metabolism in response to leucine availability. nih.gov These discoveries, enabled by comparative and functional genomics, reveal the complex layers of regulation that have evolved to control the flow of metabolites through the leucine pathway.

Furthermore, synthetic evolution approaches, such as the SCRaMbLE system in S. cerevisiae, use genomic tools to generate massive genetic diversity and select for strains with desired traits, like improved production of specific chemicals. nih.gov These methods can be used to explore the evolutionary potential of the leucine biosynthesis pathway and identify novel regulatory elements or enzyme variants that enhance the production of (2S)-2-isopropyl-3-oxosuccinate(2-) or its downstream products.

Table 2: Key Regulatory Elements in Leucine Biosynthesis Identified Through Genomic Approaches

Regulatory ElementOrganismFunction
Leu3p / LeuBS. cerevisiae / A. fumigatusTranscriptional activator, activated by α-isopropylmalate, regulates LEU1 and LEU2 expression. nih.govnih.govpnas.org
LrpE. coliGlobal regulator controlling operons for amino acid biosynthesis and catabolism in response to leucine. nih.gov
LiuRP. aeruginosaTranscriptional regulator of the liu gene cluster for leucine metabolism. nih.gov
Carbon Catabolite RepressionP. aeruginosaRepresses the liu operon in the presence of preferred carbon sources like glucose. nih.gov

Future Research Directions and Unresolved Questions Regarding 2s 2 Isopropyl 3 Oxosuccinate 2

Elucidation of All Potential Enzymatic Facilitators of (2S)-2-isopropyl-3-oxosuccinate(2-) Tautomerization and Decarboxylation

The conversion of (2S)-2-isopropyl-3-oxosuccinate(2-) to 4-methyl-2-oxopentanoate (B1228126) is a critical step in leucine (B10760876) biosynthesis. hmdb.ca This reaction involves the decarboxylation of a β-keto acid, a process that is often described in textbooks as occurring spontaneously. hmdb.ca While thermodynamically favorable, the kinetics of uncatalyzed decarboxylation in the aqueous, neutral pH environment of the cell may not be sufficient to support the required metabolic flux. uco.es This raises a significant unresolved question: is this conversion truly spontaneous in vivo, or is it facilitated by an enzyme that has yet to be definitively characterized?

Future research must focus on identifying whether the active site of 3-isopropylmalate dehydrogenase (IPMDH), which produces (2S)-2-isopropyl-3-oxosuccinate(2-), also catalyzes its decarboxylation before the product is released. nih.govuniprot.org It is plausible that the enzyme's microenvironment, including strategically positioned amino acid residues or metal cofactors, could stabilize the enolate intermediate, thereby lowering the activation energy for decarboxylation.

Furthermore, the role of tautomerization, the interconversion between the keto and enol forms, is critical. patsnap.com Many enzymes, known as tautomerases, facilitate this type of reaction for other substrates. researchgate.netlibretexts.org It is an open question whether a specific tautomerase or a promiscuous enzyme acts on (2S)-2-isopropyl-3-oxosuccinate(2-) to ensure the correct stereochemistry and reaction efficiency. Investigating potential enzymatic facilitators is crucial for a complete understanding of the leucine biosynthesis pathway.

FeatureSpontaneous DecarboxylationEnzymatic Facilitation
Catalyst None (reliant on inherent chemical instability)Specific enzyme (e.g., IPMDH active site, a separate decarboxylase, or tautomerase)
Reaction Rate Potentially slow and may be rate-limiting for the pathwayAccelerated to match the required metabolic flux
Specificity Low; potential for side reactionsHigh; ensures the correct product (4-methyl-2-oxopentanoate) is formed
Regulation Unregulated; dependent on substrate concentration and pHCan be allosterically regulated or controlled at the genetic level
Intermediate Unstable enolate intermediate may diffuse and be non-specifically protonatedIntermediate is stabilized and channeled within the enzyme's active site

Comprehensive Systems Biology Modeling of Leucine Biosynthesis Integrating (2S)-2-isopropyl-3-oxosuccinate(2-) Flux

Systems biology offers a powerful framework for understanding complex metabolic networks. While models for amino acid biosynthesis exist, they often treat the conversion of 3-isopropylmalate to 4-methyl-2-oxopentanoate as a single step, effectively ignoring the distinct kinetics and flux control exerted by the intermediate, (2S)-2-isopropyl-3-oxosuccinate(2-). A significant future direction is the development of high-resolution, dynamic models of leucine biosynthesis that explicitly incorporate this transient metabolite.

Such a model would require detailed experimental data, much of which is currently unavailable. Key parameters to be determined include:

The in vivo concentration range of (2S)-2-isopropyl-3-oxosuccinate(2-).

The kinetic parameters (K_m, k_cat) of IPMDH for its substrate, 3-isopropylmalate. uniprot.org

The precise rate constant for the decarboxylation step, and whether it is enzymatically influenced.

The potential for feedback inhibition on IPMDH by downstream metabolites.

Integrating this data into a computational model would allow for simulations to predict metabolic flux under various cellular conditions. This could reveal bottlenecks in the pathway, predict the effects of genetic mutations in the leuB gene (encoding IPMDH), and understand how this pathway communicates with other metabolic routes, such as the tricarboxylic acid (TCA) cycle and other amino acid synthesis pathways. cellsignal.comnih.gov

Discovery of Novel Biological Roles or Interactions of (2S)-2-isopropyl-3-oxosuccinate(2-) Beyond Leucine Biosynthesis

A prevailing assumption is that (2S)-2-isopropyl-3-oxosuccinate(2-) is solely a transient intermediate. However, the field of metabolism is increasingly recognizing that small molecule intermediates can have "moonlighting" functions as signaling molecules or allosteric regulators. nih.govportlandpress.com A major unresolved question is whether (2S)-2-isopropyl-3-oxosuccinate(2-) possesses any such roles.

Its chemical structure, a β-keto dicarboxylic acid, gives it the potential to interact with proteins, chelate metal ions, or even serve as a precursor for uncharacterized metabolic side-pathways. Future research could employ chemoproteomics approaches, using stabilized analogs of (2S)-2-isopropyl-3-oxosuccinate(2-) as bait to identify potential protein binding partners. Metabolomic studies under conditions of leucine pathway dysregulation might also reveal an accumulation of this intermediate and uncover correlations with changes in other metabolic or signaling pathways. mdpi.com The discovery of such an interaction would fundamentally change our understanding of this molecule from a simple intermediate to a regulatory hub.

Development of Advanced Biosensors for In Situ Monitoring of (2S)-2-isopropyl-3-oxosuccinate(2-) Levels

A primary obstacle to studying the dynamics and potential regulatory roles of (2S)-2-isopropyl-3-oxosuccinate(2-) is the inability to measure its concentration in real-time within living cells. The development of genetically encoded or synthetic biosensors represents a critical technological frontier.

One promising approach is the use of Förster Resonance Energy Transfer (FRET). nih.govnih.gov A FRET-based biosensor could be constructed from two fluorescent proteins linked by a specific binding protein that changes its conformation upon interacting with (2S)-2-isopropyl-3-oxosuccinate(2-). frontiersin.org The challenge lies in identifying or engineering a protein with high specificity and affinity for this particular molecule.

Another avenue is the development of electrochemical biosensors. nih.gov These sensors could utilize an immobilized enzyme, such as a modified IPMDH, on an electrode surface. uco.es The enzymatic reaction would generate a detectable electrical signal, such as a change in current, proportional to the concentration of the analyte. Such tools would be invaluable for validating systems biology models and for directly observing the flux of this intermediate in situ.

Biosensor TypePrinciple of OperationPotential AdvantagesKey Challenges
FRET-based A specific binding protein changes conformation upon binding the target molecule, altering the distance between two fluorescent proteins and changing the FRET signal. nih.govGenetically encodable for in vivo imaging; high spatial and temporal resolution. sciengine.comIdentifying or engineering a highly specific binding protein for (2S)-2-isopropyl-3-oxosuccinate(2-).
Electrochemical An immobilized enzyme (e.g., modified IPMDH) on an electrode surface catalyzes a reaction involving the target molecule, producing a measurable electrical signal. nih.govHigh sensitivity; potential for miniaturization and use in portable devices. uco.esEnsuring enzyme stability and specificity on the electrode; mitigating interference from other cellular components.

Exploration of IPMDH Orthologs for Enhanced Biocatalytic Applications

3-Isopropylmalate dehydrogenase (IPMDH) is an NAD+-dependent oxidoreductase that holds potential for biocatalytic applications, such as the synthesis of chiral α-keto acids or specialty chemicals. nih.govresearchgate.net A key area for future research is the exploration of IPMDH orthologs from diverse organisms, particularly extremophiles, to identify enzymes with enhanced properties. nih.gov

Microorganisms from extreme environments (e.g., thermophiles, psychrophiles, halophiles) possess enzymes that are stable and active under harsh industrial conditions (high temperature, non-aqueous solvents, high salt concentration). nih.gov By mining genomic databases and characterizing IPMDH orthologs from these organisms, a library of biocatalysts with varying stability, substrate specificity, and pH optima can be developed. researchgate.net For instance, an IPMDH from a thermophile might offer superior stability for continuous industrial processes.

Furthermore, the substrate specificity of IPMDH can be engineered. Studies have shown that single amino acid substitutions in the active site can alter the enzyme's preference for different β-hydroxyacids. nih.govnih.govnih.gov This opens the door to creating novel biocatalysts that can produce a wide range of valuable keto acids from various precursor molecules, expanding the synthetic capabilities beyond the natural leucine pathway.

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for characterizing the stereochemical purity of (2S)-2-isopropyl-3-oxosuccinate(2−) in synthetic preparations?

  • Methodology : Use chiral high-performance liquid chromatography (HPLC) with a polarimetric detector or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. For NMR, compare the splitting patterns of diastereomeric derivatives formed by reacting the compound with a chiral derivatizing agent (e.g., Mosher’s acid chloride). Quantify enantiomeric excess (ee) via integration of distinct proton signals .
  • Data Analysis : Tabulate retention times (HPLC) or chemical shifts (NMR) against known standards. Statistical validation (e.g., triplicate runs) ensures reproducibility.

Q. How can researchers design experiments to study the compound’s stability under varying pH conditions?

  • Methodology : Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (e.g., 25°C and 37°C). Monitor degradation kinetics using UV-Vis spectroscopy (absorbance at λmax for succinate derivatives) or liquid chromatography-mass spectrometry (LC-MS) to identify breakdown products .
  • Critical Considerations : Account for ionic strength effects and buffer-catalyzed hydrolysis. Include a control group (e.g., inert argon atmosphere) to isolate pH-specific degradation pathways.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enzymatic activity data for (2S)-2-isopropyl-3-oxosuccinate(2−) in succinate dehydrogenase (SDH) assays?

  • Methodology :

Enzyme Source Variability : Compare SDH activity across isoforms (e.g., mitochondrial vs. bacterial) using purified enzymes under standardized conditions (substrate concentration, temperature).

Inhibitor Studies : Co-administer known SDH inhibitors (e.g., malonate) to confirm competitive vs. non-competitive inhibition mechanisms.

Computational Docking : Model the compound’s interaction with SDH active sites using molecular dynamics simulations (software: AutoDock Vina, GROMACS) to assess steric or electronic clashes .

  • Data Interpretation : Use Lineweaver-Burk plots to distinguish inhibition types. Resolve discrepancies by cross-referencing kinetic parameters (Km, Vmax) with structural modeling results.

Q. How can researchers evaluate the environmental fate of (2S)-2-isopropyl-3-oxosuccinate(2−) in aquatic systems, considering abiotic and biotic transformations?

  • Methodology :

  • Abiotic Pathways : Conduct photolysis experiments under simulated sunlight (λ > 290 nm) and measure half-life via LC-MS. Assess hydrolysis rates in synthetic freshwater/seawater matrices.
  • Biotic Pathways : Use microcosm studies with sediment-water systems inoculated with microbial consortia. Track metabolite formation (e.g., via <sup>13</sup>C-labeled compound and isotope-ratio mass spectrometry) .
    • Risk Assessment : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation potential and ecotoxicity endpoints (e.g., Daphnia magna LC50).

Methodological Frameworks

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies involving (2S)-2-isopropyl-3-oxosuccinate(2−)?

  • Experimental Design : Use a log-linear dose range (e.g., 0.1–100 μM) in cell viability assays (MTT or resazurin). Include negative (vehicle) and positive controls (e.g., staurosporine for apoptosis).
  • Analysis : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Report EC50 values with 95% confidence intervals. For low-effect concentrations, apply benchmark dose (BMD) modeling .

Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>2</sup>H) enhance mechanistic studies of the compound’s metabolic flux in microbial pathways?

  • Tracer Design : Synthesize <sup>13</sup>C-labeled (2S)-2-isopropyl-3-oxosuccinate(2−) at the carboxyl or isopropyl group. Administer to microbial cultures under controlled carbon-limiting conditions.
  • Analytical Workflow : Use gas chromatography-coupled isotope-ratio mass spectrometry (GC-IRMS) or <sup>13</sup>C-NMR to track isotopic enrichment in downstream metabolites (e.g., citrate cycle intermediates) .

Cross-Disciplinary Considerations

Q. What comparative methods can validate the compound’s role as a metabolic intermediate across different biological systems (e.g., plants vs. bacteria)?

  • Approach : Perform parallel metabolomic profiling using high-resolution LC-MS. Annotate peaks against databases (e.g., KEGG, METLIN) and apply multivariate analysis (PCA, OPLS-DA) to identify system-specific pathway deviations .
  • Integration : Correlate flux balance analysis (FBA) predictions with experimental data to reconcile in silico and in vivo metabolic yields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.